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Abstract

Dasiglucagon is a novel, stable, soluble glucagon analog developed for the rapid treatment of
severe hypoglycemia. This technical guide provides a comprehensive overview of the initial
safety and toxicology profile of dasiglucagon, drawing from non-clinical studies and pivotal
clinical trials. The document details the mechanism of action, safety pharmacology, toxicology,
and clinical safety findings. All quantitative data are summarized in structured tables, and key
experimental protocols are described. Signaling pathways and experimental workflows are
visualized using Graphviz diagrams to facilitate understanding.

Introduction

Dasiglucagon is a glucagon receptor agonist designed to offer a ready-to-use, fast-acting
rescue treatment for severe hypoglycemic events in individuals with diabetes.[1] It is an analog
of human glucagon, with seven amino acid substitutions that enhance its solubility and stability
in an aqueous solution, eliminating the need for reconstitution prior to administration.[1] This
guide focuses on the foundational safety and toxicology data that supported its clinical
development and approval.

Mechanism of Action
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Dasiglucagon mimics the physiological action of endogenous glucagon. It binds to and
activates glucagon receptors, which are primarily located on hepatocytes.[2] This binding
initiates a G-protein-coupled receptor signaling cascade, leading to the activation of adenylyl
cyclase and a subsequent increase in intracellular cyclic AMP (CAMP).[1][2] Elevated cCAMP
levels activate protein kinase A (PKA), which in turn phosphorylates and activates glycogen
phosphorylase.[2] This key enzyme catalyzes the breakdown of hepatic glycogen stores into
glucose-1-phosphate, which is then converted to glucose and released into the bloodstream,
thereby raising blood glucose levels.[2] Hepatic glycogen stores are necessary for
dasiglucagon to exert its antihypoglycemic effect.

Signaling Pathway

Glycogen
Phosphorylase (active)

Click to download full resolution via product page

Dasiglucagon's hepatic signaling cascade.

Non-Clinical Toxicology

A comprehensive set of non-clinical studies was conducted to characterize the safety profile of
dasiglucagon. These included safety pharmacology, general toxicology, genotoxicity,
carcinogenicity, and reproductive and developmental toxicity studies.

Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential effects of dasiglucagon
on vital organ systems.

o Cardiovascular System: In a cardiovascular telemetry study in dogs, dasiglucagon caused
a transient, dose-dependent increase in heart rate at clinically relevant exposures, which is a
known effect of glucagon receptor agonism.[3] No clinically relevant effects on blood
pressure, PR interval, or QRS duration were observed.[4] A thorough QT/QTc study in
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healthy volunteers showed no clinically relevant QT prolongation.[4][5] Dasiglucagon had
no effect on human cardiac ion channels, including hERG, in vitro.[4]

o Central Nervous System (CNS): CNS safety was evaluated in rats using a functional
observational battery (FOB) or Irwin test. No significant clinical safety concerns for the CNS
were identified.

e Respiratory System: No treatment-related or biologically relevant effects on respiratory
parameters were noted in dogs.[3] The No-Observed-Adverse-Effect Level (NOAEL) for
respiratory effects in dogs was established at 0.4 mg/kg.[3]

General Toxicology

Repeat-dose toxicity studies were conducted in both rodent (rat) and non-rodent (dog) species.
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Experimental Protocols:

o Rat 26-Week Study: Groups of 20 rats received daily subcutaneous (SC) injections of
dasiglucagon at doses of 0, 0.5, 2, or 8 mg/kg/day. Endpoints included clinical observations,
body weight, food consumption, clinical pathology, and histopathology. A 4-week recovery
period was included.[6]

o Dog 39-Week Study: Groups of 4 beagle dogs received daily SC injections of dasiglucagon
at doses of 0, 0.02, 0.1, or 0.3 mg/kg/day. Endpoints were similar to the rat study, with the
addition of cardiovascular monitoring (ECG). A 4-week recovery period was included.[6]

Genotoxicity
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Dasiglucagon was evaluated in a standard battery of genotoxicity tests and was found to be
not mutagenic or clastogenic.[7]

Test Type System Result
Bacterial Reverse Mutation ) )
In vitro Negative
Assay (Ames)
Human Lymphocyte . .
) In vitro Negative
Chromosome Aberration
Rat Bone Marrow ] ]
In vivo Negative

Micronucleus

Experimental Protocols:

o Ames Test: The mutagenic potential of dasiglucagon was assessed using various strains of
Salmonella typhimurium and Escherichia coli, with and without metabolic activation.

o Chromosome Aberration Test: The potential of dasiglucagon to induce structural
chromosomal aberrations was evaluated in cultured human peripheral blood lymphocytes.

e Micronucleus Test: The clastogenic potential of dasiglucagon was assessed by examining
the frequency of micronucleated polychromatic erythrocytes in the bone marrow of rats
treated with the compound.

Carcinogenicity

A 26-week carcinogenicity study was conducted in transgenic CByB6F1-Tg(HRAS)2Jic (rasH2)
mice. Dasiglucagon administered subcutaneously at doses up to 20 mg/kg/day did not result
in any neoplastic changes, indicating it was not carcinogenic in this model.[2]

Experimental Protocol:

e rasH2 Mouse Study: Four groups of 25 male and female rasH2 mice received daily SC
administration of vehicle or dasiglucagon at 1, 5, and 20 mg/kg for 26 weeks. A positive
control group was included to validate the model.[2]
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Reproductive and Developmental Toxicology

Study Type Species Doses (SC) Key Findings
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Fertility and Early
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mg/kg/day. NOAEL for

Embryo-Fetal )
Rabbit 0.1, 0.3, 1 mg/kg/day developmental effects

Development
was 0.1 mg/kg/day (7

times human

exposure).[7]

Experimental Protocols:

 Fertility Study (Rat): Male and female rats were administered dasiglucagon prior to and
during mating, and for females, through gestation day 7.

o Embryo-Fetal Development Studies (Rat and Rabbit): Pregnant animals were administered
dasiglucagon daily during the period of organogenesis.

Clinical Safety Profile

The clinical safety of dasiglucagon has been evaluated in several clinical trials, including
pivotal Phase 3 studies in adults (NCT03378635) and pediatric patients aged 6 to 17 years
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(NCT03667053) with type 1 diabetes.[7][8]

Pivotal Phase 3 Clinical Trial Workflow

Screening & Enrollment
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Dasiglucagon (0.6 mg SC) Placebo (SC) Reconstituted Glucagon (SC)

Follow-up & Analysis
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:
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(e.g., Day 28)
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Generalized workflow of pivotal Phase 3 trials.

Adverse Events

The most common adverse events (AEs) associated with dasiglucagon are gastrointestinal in
nature and are consistent with the known effects of glucagon. In placebo-controlled trials, no
serious adverse events or deaths were reported.

Adverse Events in Adult Phase 3 Trial (NCT03378635)

. Reconstituted
Dasiglucagon (0.6

Adverse Event Placebo (N=43) Glucagon (1 mg)
mg) (N=82)
(N=43)
Nausea 56.5% 2% 53%
Vomiting 24.6% 0% 19%
Headache 11% 5% 14%
Injection Site Pain 2% 0% 7%

Adverse Events in Pediatric Phase 3 Trial (NCT03667053) In the pediatric trial (ages 6-17), the
safety profile of dasiglucagon was similar to that observed in adults. The most frequent
adverse events were nausea and vomiting.[8]

Immunogenicity

In clinical trials, the incidence of anti-dasiglucagon antibody formation was low. While some
antibodies showed cross-reactivity to native glucagon, there was no apparent impact on the
pharmacokinetic, pharmacodynamic, or safety profiles of dasiglucagon.

Summary and Conclusion

The initial safety and toxicology profile of dasiglucagon is well-characterized and supports its
use for the acute treatment of severe hypoglycemia. Non-clinical studies demonstrated no
significant safety concerns regarding genotoxicity, carcinogenicity, or effects on the CNS and
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respiratory systems. Expected pharmacological effects on the cardiovascular system
(increased heart rate) and in repeat-dose toxicology studies (liver and kidney changes) were
observed and are considered class effects of glucagon receptor agonists. Reproductive studies
indicated a potential for developmental toxicity at high doses in rabbits. The clinical safety
profile is consistent with the known effects of glucagon, with the most common adverse events
being transient nausea and vomiting. Overall, dasiglucagon has been shown to be well-
tolerated and effective for its intended use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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